ADIPOL
Description
Historical Trajectories of Adipate (B1204190) Chemistry Development
The story of DEHA is intrinsically linked to the development of its precursor, adipic acid. The journey from early discoveries to large-scale industrial production reflects the broader advancements in synthetic organic chemistry over the past two centuries.
The history of adipic acid dates back to 1837, when Auguste Laurent first identified it through the oxidation of various animal fats. wikipedia.org This origin is reflected in its name, derived from the Latin adeps, meaning animal fat. wikipedia.orgatamankimya.com For much of the 19th century, it remained a laboratory curiosity.
The industrial relevance of adipic acid began to surge in the 1930s, driven by the pioneering work at DuPont for the production of Nylon 6-6, a synthetic polymer formed from the reaction of adipic acid with hexamethylenediamine. atamankimya.comchemcess.com This innovation created a massive demand for adipic acid, necessitating the development of large-scale, cost-effective manufacturing processes. atamankimya.com
The most common industrial method for synthesizing adipic acid involves the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol, known as "KA oil" (ketone-alcohol oil), using nitric acid. atamankimya.comacs.orgatamanchemicals.com This process, first reported in 1906, became the cornerstone of industrial adipic acid production. acs.orgatamanchemicals.com Subsequently, DEHA is synthesized through the esterification of adipic acid with 2-ethylhexanol, typically in the presence of an acid catalyst like sulfuric acid. nih.gov
While the traditional nitric acid oxidation of KA oil is effective, a significant drawback is the co-production of nitrous oxide (N₂O), a potent greenhouse gas. acs.orgatamanchemicals.com This environmental concern has spurred considerable research into more sustainable and "green" synthetic routes for both adipic acid and its esters.
Alternative methods for adipic acid production have been developed, including:
Oxidative Cleavage : A method using hydrogen peroxide to oxidatively cleave cyclohexene, which produces water as the only waste product. wikipedia.orgatamankimya.com
Carbonylation of Butadiene : Several processes have been developed based on the carbonylation of butadiene. wikipedia.orgatamankimya.comatamanchemicals.com
Ozone-based Oxidation : A process reported in 2014 uses ozone and ultraviolet (UV) light to oxidize KA oil, eliminating the production of N₂O. acs.org
More recently, the focus has shifted towards biocatalysis and fermentation. Bio-based routes utilize engineered microorganisms, such as E. coli, to convert renewable feedstocks like glucose or waste materials into adipic acid through metabolic pathways like the reverse adipate degradation pathway (RADP). plasticisers.orgresearchgate.netbiorxiv.orgbiorxiv.org
The synthesis of DEHA has also evolved. Modern research emphasizes enzymatic esterification, which uses lipases (e.g., from Candida antarctica) as biocatalysts. plasticisers.orgbiorxiv.orgresearchgate.net This method offers high conversion rates (up to 100 mol%) in solvent-free systems under mild conditions, making the process more efficient and sustainable. plasticisers.orgbiorxiv.orgresearchgate.net Another novel approach involves a trans-esterification method using a titanium adipate catalyst to produce diisooctyl adipate from industrial by-products. rsc.org
Table 1: Comparison of Adipic Acid and DEHA Synthesis Methods
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Traditional Chemical Synthesis (Adipic Acid) | Cyclohexanol/Cyclohexanone (KA Oil), Nitric Acid | Established industrial process; co-produces N₂O, a greenhouse gas. | atamankimya.comacs.org |
| Green Chemical Synthesis (Adipic Acid) | Cyclohexene, Hydrogen Peroxide | Reduces harmful by-products; water is the main waste product. | wikipedia.orgatamankimya.com |
| Biocatalytic Synthesis (Adipic Acid) | Glucose, Engineered E. coli | Uses renewable feedstocks; sustainable "green" process. | plasticisers.orgresearchgate.net |
| Traditional Esterification (DEHA) | Adipic Acid, 2-Ethylhexanol, Acid Catalyst | Standard industrial method for producing adipate esters. | nih.gov |
| Enzymatic Esterification (DEHA) | Adipic Acid, 2-Ethylhexanol, Lipase (B570770) | High conversion (100%), solvent-free, mild conditions, sustainable. | plasticisers.orgbiorxiv.orgresearchgate.net |
Early Synthetic Endeavors and Industrial Context
Contemporary Research Significance and Scope
DEHA remains a compound of significant interest in contemporary chemical research, primarily due to its widespread use and the ongoing need to understand its lifecycle and improve its production.
Current research is largely focused on several key areas:
Sustainable Production : A major research thrust is the development of fully bio-based processes for DEHA synthesis. plasticisers.orgresearchgate.net This involves using fermentation to produce adipic acid from renewable sources and subsequent enzyme-catalyzed esterification to yield DEHA, aiming for a more circular and sustainable economy. plasticisers.orgbiorxiv.org
Plasticizer Performance and Application : As a replacement for some ortho-phthalate plasticizers, DEHA's performance characteristics are continually evaluated. It is particularly valued for imparting flexibility at low temperatures, making it suitable for products like food packaging films, shoe soles, and electrical cable coatings. plasticisers.org
Metabolism and Biomonitoring : Understanding how DEHA is metabolized in biological systems is crucial. Research has identified its primary hydrolytic metabolite, mono-2-ethylhexyl adipate (MEHA), as well as more specific oxidative biomarkers like OH-MEHA and oxo-MEHA. researchgate.net The development of sensitive analytical methods to detect these metabolites in human samples is essential for large-scale biomonitoring studies. researchgate.net
Toxicological Evaluation : Studies continue to investigate the developmental and reproductive toxicity of DEHA. For instance, research in rat models has examined effects on fetal development, such as reduced ossification at high doses. who.intresearchgate.netca.gov
Environmental Fate : The biodegradation of DEHA in soil and water is another area of active study. Research shows it biodegrades readily in activated sludge systems, which is a key factor in its environmental risk assessment. who.intepa.gov
Table 2: Summary of Contemporary DEHA Research Findings
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Sustainable Synthesis | Enzymatic esterification using immobilized lipase achieves 100 mol% conversion to DEHA in a solvent-free system. | Provides a highly efficient and environmentally friendly pathway for industrial production. | plasticisers.orgbiorxiv.org |
| Biomonitoring | Specific side-chain oxidized metabolites (e.g., 5OH-MEHA, 5oxo-MEHA) have been identified as potential biomarkers of DEHA exposure. | Enables more accurate assessment of human exposure through urinalysis. | researchgate.net |
| Developmental Toxicity | In rat studies, high dietary levels of DEHA were associated with slight fetotoxicity, including reduced ossification. | Informs risk assessment and the establishment of regulatory guidelines. | who.intca.gov |
| Environmental Fate | DEHA is expected to biodegrade readily in soil and water, with a half-life of 2.7 days in activated sludge tests. | Indicates a lower potential for environmental persistence compared to other plasticizers. | epa.gov |
Properties
CAS No. |
1340-42-7 |
|---|---|
Molecular Formula |
C10 H16 N2 O |
Synonyms |
ADIPOL |
Origin of Product |
United States |
Synthetic Pathways and Methodologies
Chemical Synthesis of Di(2-ethylhexyl) Adipate (B1204190) and Related Adipates
The primary industrial method for producing Di(2-ethylhexyl) adipate, a widely used low-temperature plasticizer, is through the direct esterification of adipic acid with 2-ethylhexanol. nih.govchemicalbook.comnih.govchemsec.org This process is representative of the synthesis for a range of adipate esters, where different alcohols can be used to create esters with varied properties, such as diisononyl adipate (DINA) and di(2-butoxyethyl) adipate (DBEA). researchgate.netsemanticscholar.org
The fundamental reaction for forming DEHA is the Fischer-Speier esterification, which involves reacting a dicarboxylic acid (adipic acid) with an alcohol (2-ethylhexanol) in the presence of an acid catalyst. researchgate.net The stoichiometry of the reaction is one mole of adipic acid reacting with two moles of 2-ethylhexanol, which yields one mole of DEHA and two moles of water as a byproduct. biorxiv.org The presence of water is a critical factor, as the reaction is reversible; effective removal of water is necessary to drive the chemical equilibrium towards the formation of the desired diester product. biorxiv.orgacs.org
A variety of catalysts can be employed to facilitate the esterification of adipic acid. The choice of catalyst impacts reaction rate, conditions, and environmental footprint.
Homogeneous Acid Catalysts : Conventional synthesis routes frequently use strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. nih.govnih.govgoogle.com These catalysts are effective but can be corrosive and present challenges in separation from the final product.
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid catalysts like ion-exchange resins and zeolites have been explored. More advanced approaches utilize Lewis acids like titanium tetrabutoxide, which can activate the carboxylic acid and accelerate the reaction to achieve high conversion rates. acs.orgunimi.it Acidic ionic liquids have also been shown to be effective, acting as both catalyst and solvent, and allowing for easier product separation. semanticscholar.org
Biocatalysts : Enzymatic catalysis represents a greener alternative to traditional chemical methods. Immobilized lipases, particularly from Candida antarctica (often commercialized as Novozym 435), are highly efficient for synthesizing DEHA. biorxiv.orgresearchgate.net This biocatalytic method operates under milder reaction conditions, offers high selectivity, and simplifies product isolation. researchgate.net
| Catalyst Type | Examples | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid nih.govnih.gov | Low cost, high reaction rates. | Corrosive, difficult to separate, waste generation. researchgate.net |
| Heterogeneous | Zeolites, Ion-Exchange Resins, Titanium Tetrabutoxide acs.org | Easily separable, recyclable, reduced corrosion. | Can be more expensive, potentially lower activity. |
| Biocatalyst (Lipase) | Immobilized Candida antarctica lipase (B570770) (Novozym 435) researchgate.net | High selectivity, mild conditions, environmentally friendly. researchgate.net | Higher initial cost, potential for enzyme deactivation. |
Maximizing the yield and purity of DEHA requires careful control over several reaction parameters.
Molar Ratio : Utilizing an excess of the alcohol is a common strategy to shift the equilibrium towards the product. A molar ratio of 2.5:1 of 2-ethylhexanol to adipic acid is considered optimal, as it helps ensure the complete conversion of adipic acid and minimizes the formation of the intermediate mono-ethylhexyl adipate (MEHA). biorxiv.orgplasticisers.org
Temperature : Reaction temperatures vary depending on the catalyst. Traditional acid-catalyzed methods often require temperatures between 120-150°C. In contrast, enzymatic synthesis using lipase can achieve high yields at much milder temperatures, typically around 50-65°C. researchgate.net
Water Removal : Continuous removal of the water byproduct is crucial for driving the reaction to completion. This is often accomplished by performing the reaction under a vacuum or by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture. biorxiv.orgacs.org A solvent-free system under reduced pressure has proven highly effective, especially in biocatalytic processes. researchgate.netbiorxiv.org
Purification : After the reaction, the crude product undergoes several purification steps, including neutralization of the acid catalyst, washing to remove impurities, dealcoholization to recover excess alcohol, and filtration. google.com For high-purity applications, column chromatography or vacuum distillation may be employed. chemicalbook.com
| Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|
| Molar Ratio (Alcohol:Acid) | 2.5:1 | Maximizes conversion and minimizes monoester formation. | biorxiv.orgplasticisers.org |
| Temperature (Enzymatic) | 50°C | Optimal for lipase activity, achieving ~100% yield in 180 min. | researchgate.net |
| Pressure | Reduced Pressure / Vacuum | Facilitates removal of water to shift equilibrium. | researchgate.netbiorxiv.org |
| System | Solvent-free | Increases process efficiency and sustainability (Green Chemistry). | acs.orgresearchgate.net |
Derivatization of adipates involves chemically modifying the base adipate structure to create new molecules with tailored properties. A notable example is the synthesis of cellulose (B213188) adipate derivatives, which are biopolymers with potential applications in areas like drug delivery. researchgate.net One strategy involves reacting a cellulose ester with a protected form of an adipate, such as the benzyl (B1604629) monoester of adipoyl chloride. Following this esterification, the protecting group (benzyl) is removed through catalytic hydrogenation. This process yields a cellulose polymer backbone with pendant adipate groups, which can enhance properties like water dispersibility. researchgate.net This method highlights how adipic acid and its esters can serve as building blocks for more complex functional materials.
Esterification Reactions for Adipate Formation
Catalytic Approaches in Ester Synthesis
Biotechnological and Biosynthetic Routes to Adipates
The synthesis of adipate esters like DEHA is dependent on the availability of adipic acid. Traditionally, adipic acid is produced from petrochemical feedstocks through processes that are energy-intensive and generate significant greenhouse gas emissions. researchgate.netacs.org As a sustainable alternative, significant research has focused on developing biotechnological routes to produce adipic acid from renewable resources using engineered microorganisms. mdpi.comresearchgate.net
There are no known natural microorganisms that produce adipic acid as a primary metabolite, necessitating the use of metabolic engineering and synthetic biology to construct artificial production pathways in industrial microbial hosts. mdpi.com Organisms such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida have been successfully engineered for this purpose. researchgate.net These bio-based methods can utilize renewable feedstocks like glucose or even waste materials. researchgate.netacs.org
Several distinct biosynthetic pathways have been designed and implemented:
Reverse Adipate Degradation Pathway : Also known as the reverse β-oxidation pathway, this is currently one of the most promising routes. It synthesizes adipic acid from central metabolites acetyl-CoA and succinyl-CoA. mdpi.com By optimizing this five-step pathway in E. coli and using a fed-batch fermentation process, researchers have achieved adipic acid titers as high as 68 g/L. researchgate.netplasticisers.orgmdpi.com
Muconic Acid Conversion Pathway : This pathway involves the biological production of cis,cis-muconic acid, typically from aromatics or sugars, which is then chemically or enzymatically hydrogenated to yield adipic acid. researchgate.net
Pathways from Waste Streams : Innovative strategies focus on the concept of upcycling, converting plastic or biomass waste into valuable chemicals. Engineered strains of Pseudomonas putida have been developed to convert lignin-derived aromatic compounds directly into adipic acid. nih.gov Similarly, researchers have engineered E. coli to convert 6-hydroxyhexanoic acid (a monomer derived from polycaprolactone (B3415563) plastic waste) and terephthalic acid (from PET plastic waste) into adipic acid. acs.orgnih.gov
| Pathway | Host Organism | Precursor(s) | Key Features | Reference |
|---|---|---|---|---|
| Reverse Degradation | E. coli | Acetyl-CoA, Succinyl-CoA | Considered most promising; highest reported titer (68 g/L). | plasticisers.orgmdpi.com |
| Lignin Upcycling | P. putida KT2440 | Lignin-derived aromatics | Direct conversion from a major component of biomass waste. | nih.gov |
| PET Upcycling | E. coli | Terephthalic Acid | Demonstrates a circular economy approach for plastic waste. | acs.org |
| PCL Upcycling | E. coli | 6-Hydroxyhexanoic Acid | Valorizes biodegradable plastic waste into a platform chemical. | nih.gov |
Microbial Production of Adipic Acid via Engineered Pathways
Reverse β-oxidation Pathway Reconstruction
The reverse β-oxidation pathway represents a significant advancement in the biotechnological production of adipic acid. This synthetic route, engineered in microorganisms like Escherichia coli, essentially reverses the natural fatty acid degradation process to build carbon chains. The pathway starts from the central metabolite acetyl-CoA and sequentially adds two-carbon units in a four-step enzymatic cycle.
Key enzymes in this reconstructed pathway are often sourced from various microorganisms to optimize efficiency. For instance, the pathway can utilize a CoA-dependent route involving enzymes such as thiolase, hydroxyacyl-CoA dehydrogenase, enoyl-CoA reductase, and acyl-CoA transferase. A critical step is the final conversion of the 6-carbon intermediate to adipic acid. Research has demonstrated that the acyl-CoA-hydrolyzing enzyme from Saccharopolyspora erythraea can efficiently catalyze this terminal step.
Metabolic Engineering for Precursor Availability
To enhance the production of adipate, metabolic engineering strategies are crucial for channeling carbon from central metabolism towards the desired synthetic pathway and ensuring a sufficient supply of precursors, primarily acetyl-CoA. In organisms like E. coli, this involves redirecting carbon flow away from competing pathways.
One key strategy is to upregulate the availability of acetyl-CoA. This can be achieved by engineering the pyruvate (B1213749) dehydrogenase complex to be more active. Additionally, to maximize the carbon yield, pathways that divert acetyl-CoA to other products, such as ethanol (B145695) and acetate, are often deleted or downregulated.
Enzymatic Polymerization and Modification of Adipate Derivatives
Enzymatic polymerization offers a green alternative to traditional chemical catalysis for synthesizing polyesters from adipate derivatives. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective catalysts for these reactions. This method allows for polymerization under mild conditions, reducing energy consumption and avoiding the use of harsh chemicals.
The enzymatic process typically involves the polycondensation of a diacid, such as adipic acid or its ester derivatives (e.g., diethyl adipate), with a diol. The reaction proceeds through esterification, where the lipase facilitates the formation of ester bonds to build the polymer chain, releasing water or a small alcohol as a byproduct.
Research has shown that this method can be used to synthesize a variety of adipate-based polyesters. The properties of the resulting polymer, such as molecular weight and crystallinity, can be controlled by adjusting reaction parameters like temperature, reaction time, and the type of monomers used. Enzymatic catalysis is also highly selective, which can lead to polymers with well-defined structures.
Polymerization and Copolymerization Involving Adipate Structures
Adipate structures are versatile building blocks for creating a range of functional polymers, including biodegradable polyanhydrides for biomedical applications.
Synthesis of Poly(Adipic Anhydride)
Poly(adipic anhydride) (PAA) is a biodegradable polymer synthesized through the melt condensation of adipic acid dianhydride, which is formed by treating adipic acid with an excess of a dehydrating agent like acetic anhydride (B1165640). The polymerization process involves heating the adipic acid dianhydride monomer above its melting point under a vacuum. This removes the acetic anhydride byproduct and drives the reaction towards the formation of high-molecular-weight polymer chains.
The reaction is typically carried out at elevated temperatures, for example, 180°C, for a specific duration to achieve the desired polymer size. The resulting PAA is a semicrystalline material, and its physical properties can be influenced by the polymerization conditions.
| Parameter | Value/Condition | Reference |
| Starting Material | Adipic acid | |
| Dehydrating Agent | Acetic anhydride | |
| Polymerization Method | Melt condensation | |
| Polymerization Temperature | 180°C | |
| Byproduct Removed | Acetic anhydride |
Branched Poly(Adipic Anhydride-Co-Mannitol Adipate) Synthesis
To create more complex polymer architectures, branching agents can be incorporated into the polyanhydride structure. A branched copolymer, poly(adipic anhydride-co-mannitol adipate), can be synthesized using mannitol (B672) as a branching agent. Mannitol contains multiple hydroxyl groups that can react with adipic acid to form ester linkages, creating branch points in the polymer network.
The synthesis involves a two-step process. First, a prepolymer is formed by reacting adipic acid with mannitol. This prepolymer, containing both ester and carboxylic acid groups, is then reacted with acetic anhydride to convert the remaining carboxylic acid groups into anhydride linkages. The final branched copolymer is then formed through melt condensation of this functionalized prepolymer.
Mechanisms of Chain Branching and Crosslinking
The introduction of a multifunctional monomer like mannitol into the polymerization with adipic acid leads to the formation of a branched, and potentially crosslinked, polymer network. The hydroxyl groups of mannitol react with the carboxylic acid groups of adipic acid to form ester bonds, creating a branching point from which multiple polymer chains can grow.
Molecular Mechanisms and Theoretical Chemistry
Chemical Reaction Mechanism Elucidation for Adipate (B1204190) Synthesis
Understanding the precise pathways through which adipates are synthesized is crucial for process optimization, catalyst development, and yield improvement. This subsection details the mechanistic studies of the primary reactions used to produce adipate esters and their precursors.
Esterification and transesterification are core reactions for producing adipate esters, which are valued as plasticizers, solvents, and lubricants.
Fischer Esterification: The synthesis of adipate esters from adipic acid and an alcohol, known as Fischer esterification, is an acid-catalyzed equilibrium reaction. The mechanism involves several distinct steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. masterorganicchemistry.comnih.gov Following a proton transfer, a water molecule is eliminated, leading to a protonated ester. The final step is the deprotonation of this species to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com In the synthesis of dimethyl adipate, for instance, this process occurs at both carboxylic acid ends of the adipic acid molecule. aidic.it
Catalytic Esterification: Heterogeneous catalysts are also employed. For example, fly ash, which contains mixed metal oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), can catalyze the esterification of adipic acid. The proposed mechanism involves the interaction of acid sites on the catalyst's surface with the carbonyl oxygen of the acid. This interaction polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack by the alcohol, followed by dehydration to form the ester. nih.gov
Transesterification: This process converts one ester into another by exchanging the alkoxy group and can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism follows a sequence of Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com
Base-Catalyzed Mechanism: In the presence of a base, such as an alkoxide, the reaction proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Research on the hydrogenolysis of dimethyl adipate (DMA) has revealed that transesterification can occur as a side reaction. Studies using hexane-1,6-diol (HDO) have shown that the ZnO phase in Cu/ZnO catalysts is primarily responsible for catalyzing the transesterification between DMA and HDO, which can be an important intermediate step in the formation of the final diol product. researchgate.net
| Reaction Type | Adipate Substrate | Reagent(s) | Catalyst Type | Key Mechanistic Feature |
| Fischer Esterification | Adipic Acid | Ethanol (B145695) | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen enhances electrophilicity, leading to a tetrahedral intermediate. masterorganicchemistry.com |
| Heterogeneous Esterification | Adipic Acid | Methanol | Fly Ash (SiO₂/Al₂O₃) | Catalyst acid sites interact with carbonyl oxygen, facilitating nucleophilic attack by alcohol. nih.gov |
| Transesterification | Dimethyl Adipate | Hexane-1,6-diol | ZnO (in Cu/ZnO) | ZnO phase catalyzes the exchange of alkoxy groups, forming intermediate products. researchgate.net |
| Intramolecular Transesterification | Hydroxy-ester | Base (e.g., NaH) | Base-catalyzed | Nucleophilic alkoxide performs an intramolecular addition-elimination to form a cyclic ester (lactone). masterorganicchemistry.com |
Hydrogenation is a key process for converting unsaturated precursors or other functional groups into the saturated alkyl chain of adipic acid and its derivatives like 1,6-hexanediol (B165255) (HDO).
A significant bio-based route involves the hydrogenation of muconic acid to produce adipic acid. aidic.it Mechanistic studies using a Platinum-on-carbon (Pt/C) catalyst indicate a dual-step reaction pathway. The first step is the hydrogenation of trans,trans-muconic acid to a monounsaturated intermediate, trans-2-hexenedioic acid. This intermediate is then hydrogenated in a second step to form adipic acid. mdpi.comunimi.it The kinetics of this process have been successfully described using a dual-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the dissociative adsorption of hydrogen on the catalyst surface. aidic.itmdpi.comunimi.it
The hydrogenation of adipate esters, such as dimethyl adipate (DMA), is used to produce 1,6-hexanediol (HDO), a valuable monomer. This reaction is often catalyzed by bimetallic systems. researchgate.net Studies on Ru-Sn/Al₂O₃ catalysts suggest a complex reaction network. A proposed scheme includes an ester-exchange reaction between the starting material (DMA) and the final product (HDO) to form an intermediate, 6-hydroxyhexyl methyl adipate. researchgate.netresearchgate.net The promotion effect of tin is crucial; ionic tin species (Sn²⁺ or Sn⁴⁺) are believed to modify the catalyst surface, creating active sites that favor the formation of the diol. colab.ws The kinetics for the hydrogenation of diethyl adipate have also been interpreted using a single-site Langmuir-Hinshelwood mechanism. acs.org
| Substrate | Product(s) | Catalyst | Proposed Mechanism / Model |
| trans,trans-Muconic Acid | Adipic Acid | 5% Pt/C | Two-step hydrogenation via trans-2-hexenedioic acid intermediate. Modeled by dual-site LHHW. mdpi.comunimi.it |
| Diethyl Adipate | 1,6-Hexanediol & Byproducts | Copper Chromite | Modeled by a single-site Langmuir-Hinshelwood mechanism. acs.org |
| Dimethyl Adipate | 1,6-Hexanediol (HDO) | Ru-Sn/Al₂O₃ | Involves an intermediate (6-hydroxyhexyl methyl adipate) formed via transesterification between DMA and HDO. researchgate.netresearchgate.net |
| d-Glucaric Acid Derivatives | Dimethyl Adipate | Pd-ReOₓ/AC | Tandem catalysis involving deoxydehydration (DODH) by ReOₓ species and hydrogenation of olefin intermediates by Pd nanoparticles. tandfonline.com |
| Cyclohexene | Cyclohexane (B81311) (Adipic Acid Precursor) | Metal Catalysts | Catalytic hydrogenation of the alkene C=C double bond. taylorandfrancis.com |
Mechanistic Studies of Esterification and Transesterification
Computational Chemistry and Theoretical Modeling of Adipate Structures
Computational methods provide deep insights into the electronic structure, reactivity, and properties of adipate molecules, complementing experimental findings. Density Functional Theory (DFT) is a particularly powerful tool for these investigations. researchgate.netnih.gov
Theoretical studies have been applied to understand complex catalytic processes, such as the one-pot iron-catalyzed conversion of cyclohexane to adipic acid. nih.gov Such models help to elucidate the reaction mechanism and identify potential rate-limiting steps, for instance, whether the bottleneck lies in the generation of the active catalyst or in a specific substrate oxidation step. nih.gov For flexible polymer systems like poly(butylene-adipate-terephthalate) (PBAT), theoretical models such as those from Kerner and Pukánszky are used to predict mechanical properties based on the interaction between the polymer matrix and fillers. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.
Red regions indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. In adipates, these are typically located around the electronegative oxygen atoms of the carboxyl or ester groups.
Blue regions denote areas of positive potential, which are electron-poor and represent sites for nucleophilic attack.
Green regions represent neutral or zero potential areas.
For compounds containing the adipate moiety, such as 4-aminopyridinium (B8673708) adipate monohydrate, MEP analysis has been used to identify the electronic charge distribution and the reactive sites within the molecule. researchgate.netglobalauthorid.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical in the crystal structure of adipate salts.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations on adipate-containing structures, like 4-aminopyridinium adipate, provide the energies of these orbitals. researchgate.net This information is used to predict the molecule's reactivity and understand electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net
Beyond the HOMO-LUMO gap, Conceptual DFT provides a suite of theoretical descriptors to quantify and predict chemical reactivity. frontiersin.orgmdpi.com These descriptors are derived from the change in energy as a function of the number of electrons.
Key global reactivity descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. researchgate.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO)/2). Hard molecules are less reactive, while soft molecules are more reactive. mdpi.commdpi.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons; it measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.netfrontiersin.org
Local reactivity descriptors, such as the Fukui function , identify which specific atoms within a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. frontiersin.orgmdpi.com These theoretical tools allow for a detailed, site-specific prediction of how an adipate molecule will interact in a chemical reaction, providing a powerful framework for understanding and designing chemical processes. frontiersin.org
| Descriptor | Symbol | Definition | Significance in Reactivity Prediction |
| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness | η | The resistance to deformation or change in the electron cloud of a molecule. | "Soft" molecules (low η) are more reactive; "hard" molecules (high η) are less reactive. mdpi.com |
| Electronegativity | χ | The power of an atom or molecule to attract electrons to itself. | Describes the general tendency to draw electron density in a bond. researchgate.net |
| Electrophilicity Index | ω | A measure of the energy lowering of a chemical species due to maximal electron flow from a donor. | Quantifies the capacity of a molecule to act as an electrophile. frontiersin.org |
| Fukui Function | f(r) | The change in electron density at a point r when the number of electrons in the molecule changes. | A local descriptor that identifies the most reactive sites within a molecule for different types of attack. mdpi.com |
Analytical Methodologies for Di 2 Ethylhexyl Adipate Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful analytical method for separating, identifying, and quantifying components within a mixture. ijpsjournal.comnih.govslideshare.net The fundamental principle involves the differential partitioning of compounds between a stationary phase and a mobile phase. ijpsjournal.comnih.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for the analysis of DEHA. polarresearch.netmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like DEHA. mdpi.comscielo.org.mx In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification. mdpi.com
For instance, a study on maize tortillas and flour utilized GC-MS/MS in multiple reaction monitoring (MRM) mode for the determination of DEHA and other plasticizers. scielo.org.mxjmcs.org.mx This method demonstrated high sensitivity, with detection limits in the range of 0.11-1.84 µg/kg. scielo.org.mxjmcs.org.mx Another application involved the analysis of DEHA in Antarctic krill, where GC-MS was used to confirm the structure of the compound after initial detection by high-performance thin-layer chromatography (HPTLC). polarresearch.nettandfonline.com The electron ionization system for the GC-MS was operated at an ionization energy of 70 eV. polarresearch.net
The following table summarizes the GC-MS conditions used in a study for the analysis of DEHA in maize tortillas:
| Parameter | Value |
| Gas Chromatograph | Bruker 456-GC |
| Mass Spectrometer | SCION TQ |
| Column | BP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL min-1 |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 70°C for 2.5 min, ramp to 250°C at 30°C/min, hold for 2.5 min, ramp to 300°C at 30°C/min, hold for 2.5 min |
| Total Run Time | 15.2 min |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Precursor/Product Ion Transition for DEHA | 129/111 m/z |
| This data is sourced from a study on the determination of phthalates and DEHA in maize tortilla. scielo.org.mxjmcs.org.mx |
Headspace sampling is a technique used to analyze volatile organic compounds (VOCs) in a sample by analyzing the gas phase above the sample. lcms.cz This method is particularly useful for complex matrices as it minimizes the introduction of non-volatile components into the GC system, thereby reducing matrix effects and protecting the instrument. lcms.cz
Headspace solid-phase microextraction (SPME) is a common headspace technique. A study investigating the presence of DEHA and phthalates in bottled water utilized automated headspace SPME with a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber, which showed good response for DEHA. nih.gov The study found that the addition of salt (NaCl) could influence the partitioning of analytes into the headspace, with a 10% NaCl concentration being optimal for DEHA. nih.govresearchgate.net This method achieved a method detection limit for DEHA that was not explicitly stated but was part of a range from 0.003 µg L⁻¹ to 0.085 µg L⁻¹ for the group of compounds analyzed. nih.govresearchgate.net
Isotope dilution mass spectrometry is a highly accurate quantification technique that involves the addition of a known amount of an isotopically labeled internal standard to the sample. nih.gov This labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the isotopically labeled standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, or instrument response. nih.gov
Stable isotope dilution GC/MS has been successfully applied to the quantification of food contaminants, including DEHA. nih.gov This approach offers high sensitivity and specificity, with relative standard deviations typically in the order of a few percent. nih.gov For the analysis of polymeric plasticizers, a deuterated form of DEHA (d4-DEHA) has been used as an internal standard. nih.gov A study on the determination of adipate (B1204190) plasticizers in infant formula employed an isotope dilution-gas chromatography-mass spectrometry (GC-MS) method, achieving limits of detection between 0.08 and 0.12 mg/kg. ifoodmm.cn
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of DEHA. mdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov It is particularly well-suited for the analysis of non-volatile or thermally labile compounds. nih.gov
While GC-MS is often preferred for DEHA analysis, HPLC methods have also been developed. polarresearch.net However, some researchers note that HPLC can require complex pretreatment and consume larger volumes of solvents compared to other techniques like HPTLC. polarresearch.net
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly selective and sensitive method for the analysis of DEHA and its metabolites. nih.gov This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. mdpi.comcapes.gov.brresearchgate.netnih.gov
A study on the determination of human urinary metabolites of DEHA utilized online solid-phase extraction (SPE) coupled with HPLC-MS/MS. nih.govresearchgate.net This method allowed for the quantification of specific DEHA metabolites, namely mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.gov The use of stable isotope dilution resulted in low limits of quantification (0.05 µg/L for 5cx-MEPA and 5OH-MEHA, and 0.1 µg/L for 5oxo-MEHA) and excellent accuracy, with relative recoveries between 92% and 109%. nih.govresearchgate.net
The following table presents the limits of quantification for DEHA metabolites using online-SPE-HPLC-MS/MS:
| Metabolite | Limit of Quantification (µg/L) |
| 5cx-MEPA | 0.05 |
| 5OH-MEHA | 0.05 |
| 5oxo-MEHA | 0.1 |
| This data is from a study on the determination of human urinary metabolites of DEHA. nih.govresearchgate.net |
For compounds that lack a strong chromophore or fluorophore, chemical derivatization can be employed to enhance their detection by HPLC. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to introduce a functional group that can be more readily detected. researchgate.net This process can significantly improve the sensitivity and selectivity of the analysis. akademisains.gov.my
While specific examples of derivatization for the parent compound DEHA in HPLC are not prevalent in the provided context, the principle is widely applied in HPLC analysis of similar compounds. nih.gov For instance, in the analysis of other compounds, derivatizing agents are used to add a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.net The derivatization reaction can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). researchgate.net For example, some methods involve heating with a derivatizing reagent to form a product with strong UV absorption. google.com
High-Performance Liquid Chromatography (HPLC) Methods
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of DEHA, offering non-destructive and highly informative data. Techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy are routinely used.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby providing a "fingerprint" of the compound. rsc.orgacs.org For DEHA, the FT-IR spectrum exhibits characteristic absorption bands that confirm its ester structure. The analysis involves passing infrared radiation through a sample and measuring the amount of radiation absorbed at each wavelength. tandfonline.commdpi.com
Key characteristic peaks in the FT-IR spectrum of DEHA are instrumental for its identification. A prominent and strong absorption band is observed in the region of 1715-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. mdpi.comresearchgate.net The presence of alkyl groups is confirmed by stretching and bending vibrations of C-H bonds. Specifically, bands around 2958, 2929, and 2860 cm⁻¹ correspond to the C-H stretching of the methylene (B1212753) and methyl groups in the 2-ethylhexyl chains. researchgate.net Additionally, the C-O stretching vibrations of the ester linkage typically appear in the region of 1266-1039 cm⁻¹. researchgate.net
A study on the detection of DEHA in Antarctic krill utilized FT-IR spectroscopy to confirm the structure of the extracted compound. The analysis was performed with a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. tandfonline.com Another investigation involving plasticizers in commercial PVC films identified marker bands for DEHA using FT-IR, allowing for its rapid identification. researchgate.net
Table 1: Characteristic FT-IR Peak Assignments for Di(2-ethylhexyl) Adipate (DEHA)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2958, ~2929, ~2860 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1729 | C=O Stretch | Ester |
| ~1462 | C-H Bend | Alkyl (CH₂) |
| ~1380 | C-H Bend | Alkyl (CH₃) |
| ~1266, ~1070, ~1039 | C-O Stretch | Ester |
Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including DEHA. nih.govslideshare.nettandfonline.com It provides precise information about the carbon-hydrogen framework of the molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to unambiguously identify and quantify DEHA. researchgate.netpitt.edu
In the ¹H NMR spectrum of DEHA, the chemical shifts and splitting patterns of the proton signals are characteristic of the 2-ethylhexyl adipate structure. The protons of the methylene groups adjacent to the ester oxygen atoms (–O–CH₂–) typically resonate at a downfield chemical shift, around 4.0 ppm. chemicalbook.com The various methylene and methyl protons of the ethyl and hexyl chains appear at distinct upfield regions, generally between 0.8 and 1.7 ppm. chemicalbook.com For instance, the terminal methyl groups (CH₃) of the ethylhexyl chains show a characteristic triplet signal. chemicalbook.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. slideshare.net The carbonyl carbon of the ester group in DEHA exhibits a signal in the downfield region of the spectrum, typically around 173 ppm. The carbon atoms of the methylene groups attached to the ester oxygen (–O–CH₂–) resonate at approximately 67 ppm. The remaining aliphatic carbons of the ethylhexyl and adipate moieties appear at various upfield chemical shifts. pitt.edusigmaaldrich.com
A study focused on identifying plasticizers in PVC medical devices successfully used ¹H NMR to identify and quantify DEHA, even in the presence of other plasticizers. nih.govresearchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Di(2-ethylhexyl) Adipate (DEHA) in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| -CH₂- (ester) | ~4.00 | C=O (ester) | ~173.2 |
| -CH- (ethylhexyl) | ~1.55 | -CH₂- (ester) | ~67.5 |
| -CH₂- (adipate) | ~2.33 | -CH- (ethylhexyl) | ~38.8 |
| -CH₂- (adipate) | ~1.67 | -CH₂- (adipate) | ~34.3 |
| -CH₂- (ethylhexyl) | ~1.30 | -CH₂- (ethylhexyl) | ~30.4, 29.0, 23.8, 23.0 |
| -CH₃ (ethylhexyl) | ~0.90 | -CH₃ (ethylhexyl) | ~14.1, 11.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. pitt.educhemicalbook.comsigmaaldrich.com
UV-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. unchainedlabs.commasterorganicchemistry.com For a compound like DEHA, which contains carbonyl groups, the primary electronic transition observed is the n → π* (n-to-pi-star) transition of the non-bonding electrons on the oxygen atom of the carbonyl group to the antibonding π* orbital.
The UV-Vis spectrum of DEHA typically shows an absorption maximum (λ_max) in the ultraviolet region. While DEHA itself does not have extensive conjugation, the carbonyl groups are the primary chromophores. The λ_max for DEHA is generally observed at lower wavelengths, often below 240 nm. ilacadofsci.com For instance, one study reported a maximum absorbance for DEHP, a related phthalate, at 233 nm, suggesting a similar region for DEHA. ilacadofsci.com The intensity and exact position of the absorption band can be influenced by the solvent used for the analysis. researchgate.net
UV-Vis spectroscopy is often used in conjunction with other analytical techniques for quantification, particularly in methods where DEHA is derivatized or part of a complex that enhances its absorbance in the UV-Vis range. hach.comlovibond.com
Advanced Spectroscopic Techniques and Chemometrics Integration
To enhance the sensitivity and selectivity of DEHA analysis, especially in complex matrices, advanced spectroscopic techniques are often integrated with chemometric methods. nih.govfrontiersin.orgnumberanalytics.com Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov
Techniques like gas chromatography-mass spectrometry (GC-MS) combine the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing highly specific and sensitive detection of DEHA. tandfonline.comscielo.org.mxiarc.frpolarresearch.net In GC-MS analysis of DEHA, the molecule is first ionized, and the resulting fragmentation pattern (mass spectrum) serves as a unique identifier.
When dealing with large datasets from spectroscopic analyses (e.g., multiple FT-IR or NIR spectra), chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed. nih.govnih.gov PCA can be used to identify patterns and differentiate between samples based on their spectral data, while PLS can be used to build calibration models for quantifying the concentration of DEHA. numberanalytics.com This approach is particularly useful for quality control in industrial settings and for analyzing environmental samples where multiple contaminants may be present. nih.gov
Sample Preparation and Pre-analytical Considerations
The reliability of any analytical method for DEHA detection heavily depends on the initial sample preparation and pre-analytical steps. acutecaretesting.orgnih.govresearchgate.net These steps are crucial for extracting DEHA from the sample matrix, concentrating it, and removing interfering substances that could affect the accuracy of the analysis.
For solid samples, such as food or plastics, extraction is a key step. Common methods include solvent extraction, using solvents like hexane (B92381) or a mixture of methylene chloride and acetone. scielo.org.mxepa.gov Ultrasonic-assisted extraction can enhance the efficiency of this process. polarresearch.net For liquid samples like water, liquid-solid extraction using a C18-bonded silica (B1680970) cartridge is a widely used technique to isolate and concentrate DEHA before analysis. iarc.frnih.gov
Pre-analytical considerations include minimizing contamination, as DEHA is a common plasticizer found in many laboratory materials. epa.gov The use of glass containers and solvent blanks is essential to avoid false-positive results. lovibond.comscielo.org.mx The stability of the sample is also a concern; for instance, samples for DEHA analysis should be protected from sunlight and agitation. hach.com The temperature during sample handling and storage can also impact the integrity of the analysis. hach.comnih.gov For certain analytical methods, immediate analysis after collection is required. hach.com
Environmental Chemistry and Fate of Di 2 Ethylhexyl Adipate
Di(2-ethylhexyl) adipate (B1204190), commonly known as DEHA, is an organic compound primarily used as a plasticizer to impart flexibility to polymers. Its environmental behavior is dictated by its physicochemical properties, which influence its degradation, partitioning, and transport across different environmental compartments.
Future Directions in Adipol Research
Development of Novel Sustainable Synthesis Routes
The industrial production of adipate (B1204190) esters like DEHA has traditionally relied on petrochemical feedstocks. However, a significant shift towards green chemistry is paving the way for more sustainable synthesis strategies that utilize renewable resources and environmentally benign catalysts.
Biocatalytic Approaches: A highly promising future direction is the use of biotechnological methods. This involves two main stages: the green synthesis of the adipic acid precursor and the enzymatic esterification to form the final DEHA product.
Renewable Adipic Acid: Research has demonstrated the feasibility of producing adipic acid from waste materials through fermentation. plasticisers.orgresearchgate.net Engineered strains of microorganisms, such as E. coli, have been developed to convert biomass-derived feedstocks into adipic acid via pathways like the reverse adipate degradation pathway (RADP). plasticisers.orgresearchgate.net This approach offers a significant sustainability advantage by reducing reliance on fossil fuels and mitigating the emission of greenhouse gases like N₂O, which is a byproduct of conventional adipic acid synthesis. plasticisers.orgrsc.org
Enzymatic Esterification: The subsequent esterification of bio-based adipic acid with 2-ethylhexanol is increasingly being performed using enzymes as catalysts. Lipases, particularly immobilized forms like that from Candida antarctica (Novozym 435), have shown excellent reactivity and selectivity for this transformation. plasticisers.orgresearchgate.netresearchgate.net Enzymatic catalysis proceeds under mild conditions, reduces energy consumption, and simplifies product purification compared to traditional acid catalysis. google.com Research is focused on optimizing these biocatalytic systems, including the development of solvent-free reaction conditions where an excess of the alcohol reactant also serves as the solvent, and the use of vacuum to remove water and drive the reaction to completion, achieving yields up to 100 mol%. plasticisers.orgresearchgate.netsemanticscholar.org
Chemo-Catalytic Routes from Biomass: Alongside biocatalysis, chemo-catalytic conversions of biomass to adipic acid and its esters are being explored. These routes start from platform molecules derived from biomass, such as glucose, mucic acid, or cyclopentanone. unigoa.ac.inresearchgate.net For instance, mucic acid, which can be derived from galactose, can be converted to adipate esters in a one-pot reaction using bifunctional heterogeneous catalysts like Ir-ReOₓ/C. rsc.org This process combines deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) in a green solvent like isopropanol, avoiding the need for high-pressure hydrogen. rsc.org Such methods represent a move away from carcinogenic petroleum-based precursors like benzene. rsc.org
Future work in sustainable synthesis will likely focus on improving catalyst efficiency and longevity, scaling up bio-fermentation processes, and integrating these green routes into existing industrial workflows to make bio-based DEHA economically competitive. nih.gov
Table 1: Comparison of Synthesis Routes for Adipic Acid/Adipate Esters
| Feature | Conventional Route | Chemo-Catalytic (Biomass) | Biocatalytic Route |
|---|---|---|---|
| Feedstock | Benzene (petroleum-derived) rsc.org | Glucose, Mucic Acid rsc.orgunigoa.ac.in | Waste biomass, Sugars plasticisers.orgresearchgate.net |
| Key Process | Nitric acid oxidation of KA oil rsc.org | Heterogeneous catalysis (e.g., DODH, CTH) rsc.org | Fermentation (e.g., RADP), Enzymatic Esterification plasticisers.orgresearchgate.net |
| Byproducts | N₂O (potent greenhouse gas) rsc.org | Water, depends on specific route rsc.org | Water, cell mass plasticisers.orgresearchgate.net |
| Conditions | High temperature & pressure plasticisers.org | Varies, often milder than conventional rsc.org | Mild (ambient temp/pressure) plasticisers.org |
| Sustainability | Low (fossil fuel-based, high emissions) plasticisers.orgresearchgate.net | Medium to High (renewable feedstock) rsc.orgunigoa.ac.in | High (renewable feedstock, low energy) plasticisers.orgresearchgate.net |
Advanced Spectroscopic and Analytical Methodologies
To fully understand the properties, behavior, and environmental footprint of DEHA, researchers are employing increasingly sophisticated analytical techniques. Future research will rely on the development and application of these methods for more sensitive and specific analyses.
Chromatography and Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the detection and quantification of DEHA and its metabolites in complex matrices. nih.govnih.gov Future advancements will focus on:
Online Sample Preparation: Techniques like online turbulent flow chromatography coupled to LC-MS/MS enable high-throughput analysis of biological samples (e.g., urine) by automating matrix depletion and analyte enrichment, improving accuracy and reducing sample handling. nih.govnih.govcsic.es
High-Resolution Mass Spectrometry (HRMS): HRMS offers superior specificity and the ability to identify unknown transformation products in environmental and biological samples without the need for authentic standards.
Simplified Extraction: Methods like ultrasonic solvent extraction and dispersive solid-phase extraction are being developed to simplify sample pretreatment, reduce solvent consumption, and improve efficiency. nih.govpolarresearch.net
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR remains a valuable tool for the structural confirmation of synthesized adipate esters, identifying the characteristic carbonyl group absorption and confirming the absence of carboxylic acid precursors. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful, non-destructive technique for probing plasticizer-polymer interactions directly within the material, providing insights into the molecular mechanisms of plasticization. kinampark.com
Other Promising Techniques:
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is being explored as a simple, cost-effective, and high-throughput alternative to GC-MS and HPLC for quantifying DEHA, particularly in quality control and field monitoring applications. polarresearch.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: While applied to related polyesters, MALDI-TOF/TOF with collision-induced dissociation (CID) offers a powerful tool for detailed structural characterization of oligomers and degradation products, which could be adapted for in-depth studies of DEHA derivatives and their interactions. researchgate.net
The integration of these advanced methods will be crucial for human biomonitoring studies, food safety analysis, and environmental fate investigations. nih.govnih.gov
In-depth Theoretical Chemistry Studies on Reactivity and Interactions
Computational and theoretical chemistry provides a molecular-level lens to understand the behavior of DEHA, from its intrinsic reactivity to its complex interactions within a polymer matrix. This field is critical for designing better plasticizers and predicting their properties.
Modeling Plasticizer-Polymer Interactions:
Free Volume Theory: This is a central concept in plasticization. kinampark.comnih.gov Molecular dynamics (MD) simulations are increasingly used to model how plasticizers like DEHA increase the "free volume" between polymer chains, thereby enhancing flexibility and lowering the glass transition temperature. mdpi.comacs.org Future studies will use MD to rank the efficiency of novel, bio-based plasticizers and to understand how specific molecular structures influence performance. acs.org
Interaction Theories: Beyond free volume, theories like the lubricity and gel theories describe other aspects of plasticizer action. nih.govresearchgate.net Computational models can help unify these concepts by simulating the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) between the plasticizer and polymer, explaining phenomena like antiplasticization at a molecular level. mdpi.com
Quantum Chemistry and Reactivity:
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. jmchemsci.com For adipate esters, DFT can be used to model transition-state energies for synthesis and degradation reactions, elucidate reaction mechanisms, and predict spectroscopic properties. tandfonline.commdpi.com For example, DFT has been used to develop quantitative structure-activity relationship (QSAR) models to predict the hydrolysis rates of esters, which is a key parameter for environmental persistence. nih.gov
Predicting Degradation: Theoretical models can predict the most likely sites for enzymatic or chemical attack on the DEHA molecule, helping to forecast its degradation pathways and the nature of its transformation products.
The synergy between these computational approaches and experimental validation is a key future direction. Theoretical studies can guide experimental design by pre-screening candidate molecules and identifying the most promising avenues for synthesis and application, accelerating the development of next-generation sustainable materials.
Elucidating Environmental Transformation Pathways of Derivatives
Understanding how DEHA and its derivatives behave and transform in the environment is essential for assessing their ecological impact. Research is focused on mapping out both biotic and abiotic degradation pathways.
Biodegradation: DEHA is considered to be readily biodegradable. oecd.org The primary degradation pathway involves a two-step hydrolysis of the ester bonds.
First Hydrolysis: DEHA is first hydrolyzed to form mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.
Second Hydrolysis: MEHA is further broken down into adipic acid and another molecule of 2-ethylhexanol.
This fundamental pathway has been confirmed in various microorganisms, including bacteria (Rhodococcus rhodochrous) and fungi, as well as in mammalian cell lines. researchgate.netcanada.cacanada.ca The resulting 2-ethylhexanol can be further oxidized to 2-ethylhexanal (B89479) and then to 2-ethylhexanoic acid. researchgate.netcanada.ca Future research will focus on identifying the specific enzymes responsible for these steps in different environmental compartments and organisms, and assessing the potential toxicity and persistence of the intermediate metabolites like MEHA and 2-ethylhexanoic acid. researchgate.net
Table 2: Major Environmental Transformation Products of DEHA
| Compound Name | Formula | Role in Pathway |
|---|---|---|
| Bis(2-ethylhexyl) adipate (DEHA) | C₂₂H₄₂O₄ | Parent Compound |
| Mono(2-ethylhexyl) adipate (MEHA) | C₁₄H₂₆O₄ | Primary Hydrolysis Product canada.ca |
| 2-Ethylhexanol | C₈H₁₈O | Hydrolysis Product researchgate.netcanada.ca |
| Adipic Acid | C₆H₁₀O₄ | Final Hydrolysis Product canada.ca |
| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | Oxidation Product of 2-Ethylhexanol researchgate.netcanada.ca |
Abiotic Degradation: Non-biological processes also contribute to the transformation of DEHA in the environment.
Hydrolysis: DEHA can undergo chemical hydrolysis, particularly under basic conditions. Estimated half-lives are long at neutral pH (e.g., 3 years) but decrease significantly as pH increases (e.g., 120 days at pH 8). echemi.comguidechem.com
Atmospheric Photolysis: In the atmosphere, DEHA is expected to exist in both vapor and particulate phases. The vapor-phase portion is susceptible to degradation by photochemically-produced hydroxyl radicals, with a calculated atmospheric half-life of approximately 0.63 days. echemi.comguidechem.com Direct photolysis may also occur, as the ester functional groups can absorb light at wavelengths present in sunlight. echemi.comcpsc.gov
Future research must continue to refine these degradation models, especially concerning the fate of DEHA in complex environmental systems like soil and sediment, where it is expected to partition due to its low water solubility. oecd.orgcanada.ca Elucidating the complete lifecycle of DEHA and its derivatives is paramount for a comprehensive risk assessment and for ensuring the environmental sustainability of this widely used plasticizer.
Q & A
Q. How should researchers structure manuscripts to meet IPOL-style reproducibility standards for this compound studies?
- Methodological Answer : Include detailed algorithm descriptions (e.g., synthesis steps, computational code), raw datasets, and demo protocols. Use LaTeX for equations (e.g., ) and provide high-resolution figures in PNG/PDF formats. Adhere to IPOL’s peer review checklist for algorithm transparency .
Tables: Key Data Reporting Standards
| Parameter | Recommended Technique | Reporting Requirement |
|---|---|---|
| Purity | GC-MS | LOD, LOQ, and calibration curve R² values |
| Thermal Stability | DSC/TGA | Heating rate, atmosphere, and % mass loss |
| Biocompatibility | MTT Assay | Cell line, incubation time, and solvent controls |
| Environmental Degradation | LC-MS/MS | Degradation products quantified with retention times |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
